N-(3-acetylphenyl)-4-methoxybenzenesulfonamide
Description
BenchChem offers high-quality N-(3-acetylphenyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11(17)12-4-3-5-13(10-12)16-21(18,19)15-8-6-14(20-2)7-9-15/h3-10,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEWSGCCJXQABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action: N-(3-acetylphenyl)-4-methoxybenzenesulfonamide
This guide details the mechanism of action (MOA) for N-(3-acetylphenyl)-4-methoxybenzenesulfonamide , a sulfonamide-based small molecule belonging to the class of microtubule destabilizing agents (MDAs) . While often utilized as a crystallographic model for sulfonamide hydrogen bonding, its pharmacophore aligns strictly with the colchicine-site binding tubulin inhibitors, a potent class of antineoplastic and vascular disrupting agents.
Executive Summary
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide functions as a microtubule depolymerizer . It acts by binding reversibly to the colchicine-binding site on
Structural Basis of Action
The molecule's efficacy is dictated by its "V-shaped" conformation, which mimics the biaryl system of colchicine.
-
Pharmacophore A (4-Methoxybenzenesulfonyl moiety): Mimics the trimethoxyphenyl ring (Ring A) of colchicine. The para-methoxy group forms a critical hydrogen bond with Cys241 or Val181 in the
-tubulin hydrophobic pocket. -
Pharmacophore B (N-(3-acetylphenyl) moiety): The meta-acetyl group provides steric bulk that fits into the hydrophobic sub-pocket (near Ala250 and Leu255 ), inducing the necessary conformational change in tubulin to prevent straight protofilament formation.
-
Sulfonamide Linker (-SO₂NH-): Acts as a rigid spacer, maintaining the dihedral angle (approx. 80-90°) between the two aryl rings, essential for fitting into the curved colchicine site.
Detailed Mechanism of Action
Step 1: Target Engagement (Colchicine Site Binding)
The compound permeates the cell membrane and binds to the interface between
-
Binding Kinetics: Rapid, reversible equilibrium.
-
Thermodynamics: Entropy-driven binding due to the displacement of water molecules from the hydrophobic colchicine pocket.
Step 2: Inhibition of Microtubule Dynamics
Upon binding, the compound sterically hinders the incorporation of the tubulin dimer into the growing (+) end of the microtubule.
-
Result: The "dynamic instability" of microtubules is suppressed. The microtubule catastrophe frequency increases, leading to net depolymerization.
Step 3: Mitotic Arrest (G2/M Phase)
Without a functional mitotic spindle, chromosomes cannot align at the metaphase plate.
-
Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) is activated via Mad2 and BubR1 .
-
Cyclin B1/CDK1 Accumulation: The cell remains trapped in prometaphase with high levels of Cyclin B1.
Step 4: Apoptotic Signaling
Prolonged arrest leads to "mitotic slippage" or direct apoptosis via:
-
Bcl-2 Phosphorylation: Inactivation of the anti-apoptotic protein Bcl-2.
-
Mitochondrial Collapse: Loss of mitochondrial membrane potential (
), release of Cytochrome c. -
Caspase Activation: Cleavage of Caspase-3 and PARP, resulting in programmed cell death.
Visualization of Signaling Pathway
Caption: The cascade from ligand binding to tubulin destabilization, checkpoint activation, and apoptotic cell death.
Comparative Data Analysis
The following table contrasts N-(3-acetylphenyl)-4-methoxybenzenesulfonamide with standard agents.
| Feature | N-(3-acetylphenyl)-4-methoxybenzenesulfonamide | Colchicine | Paclitaxel (Taxol) |
| Primary Target | |||
| Effect on MTs | Depolymerization (Destabilizer) | Depolymerization (Destabilizer) | Polymerization (Stabilizer) |
| Binding Mode | Hydrophobic fit + H-bond (Sulfonamide) | Hydrophobic fit + H-bond (Tropolone) | Hydrophobic cleft |
| Vascular Effect | High (Vascular Disrupting Agent) | High (but too toxic) | Moderate |
| Drug Resistance | Effective in P-gp overexpressing cells (typically) | Susceptible to P-gp efflux | Susceptible to P-gp efflux |
Experimental Validation Protocols
To validate the mechanism of action for this specific sulfonamide, the following self-validating protocols are recommended.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of tubulin assembly.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).
-
Preparation: Dissolve N-(3-acetylphenyl)-4-methoxybenzenesulfonamide in DMSO (stock 10 mM).
-
Reaction: Mix tubulin (3 mg/mL) with compound (0.1 - 10 µM) in PEM buffer + GTP on ice.
-
Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Readout: A decrease in
and steady-state absorbance compared to vehicle control confirms inhibition.
Protocol B: Competitive Binding Assay (Colchicine Displacement)
Objective: Confirm binding to the colchicine site.
-
Probe: [³H]-Colchicine or a fluorescent colchicine analog.
-
Incubation: Incubate tubulin-biotin with the test compound (10 µM) for 30 min at 37°C.
-
Competition: Add [³H]-Colchicine and incubate for an additional 60 min.
-
Separation: Bind tubulin-biotin to Streptavidin-coated beads; wash unbound radioligand.
-
Analysis: Measure radioactivity (CPM). Reduced CPM indicates the sulfonamide occupies the colchicine pocket.
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest.
-
Culture: Treat HeLa or MCF-7 cells with the compound (IC₅₀ concentration) for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A.
-
Flow Cytometry: Analyze DNA content.
-
Result: A distinct peak at 4N DNA content (G2/M phase) confirms mitotic arrest.
Experimental Workflow Diagram
Caption: Step-by-step validation workflow from synthesis to mechanistic confirmation.
References
-
Kobkeatthawin, T., Chantrapromma, S., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1750. Link(Note: Describes the crystal structure of the para-isomer, establishing the V-shaped sulfonamide conformation).
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link(Review of sulfonamide mechanisms).
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(7), 535-545. Link(Foundational text on microtubule destabilizers).
-
Yoshino, H., et al. (1992). Design and synthesis of N-(3-indolyl)benzenesulfonamides as cell cycle inhibitors. Journal of Medicinal Chemistry, 35(13), 2496-2497. Link(Describes the SAR of N-aryl-4-methoxybenzenesulfonamides as tubulin inhibitors).
Biological Activity of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide
The following technical guide details the biological activity, synthesis, and pharmacological potential of
This guide is structured for researchers and drug development professionals, treating the compound not merely as an isolated chemical but as a privileged scaffold in the design of multi-target ligands (MTLs), particularly sulfonamide-chalcone hybrids targeting cancer and neurodegenerative pathways.[1]
Executive Summary
-(3-acetylphenyl)-4-methoxybenzenesulfonamide is a bioactive sulfonamide derivative characterized by a 4-methoxybenzenesulfonyl moiety linked to a 3-aminoacetophenone core.[1] While sulfonamides are classically known for carbonic anhydrase (CA) inhibition and antibacterial activity, this specific scaffold serves a dual role in modern medicinal chemistry:-
Intrinsic Activity: It acts as a secondary sulfonamide with potential for isoform-selective Carbonic Anhydrase inhibition (specifically hCA II, IX, and XII).[1]
-
Synthetic Scaffold: It is a critical pharmacophore precursor for Claisen-Schmidt condensation , yielding sulfonamide-chalcone hybrids .[1] These derivatives exhibit potent tubulin polymerization inhibition , acetylcholinesterase (AChE) inhibition , and anti-inflammatory properties.[1]
Chemical Identity & Structural Biology
Physicochemical Profile
The molecule features a V-shaped geometry typical of
| Property | Specification |
| IUPAC Name | |
| Molecular Formula | |
| Molecular Weight | |
| Key Pharmacophores | Sulfonamide ( |
| H-Bond Donors/Acceptors | 1 Donor ( |
| Lipophilicity (cLogP) | ~2.5 (Predicted) |
Structural Activity Relationship (SAR)
-
4-Methoxy Group: Enhances lipophilicity and electron density of the benzenesulfonyl ring, improving binding affinity to hydrophobic pockets in enzymes like Carbonic Anhydrase.[1]
-
Sulfonamide Linker (
): Acts as a zinc-binding group (ZBG) mimic.[1] In secondary sulfonamides, the steric bulk prevents deep penetration into the CA active site compared to primary sulfonamides, but allows for selective interactions with the enzyme rim.[1] -
3-Acetyl Group: The metabolic "handle."[1] This ketone is the site for further derivatization (e.g., into chalcones) or acts as a hydrogen bond acceptor in the active site of targets like AChE.[1]
Synthesis & Characterization
The synthesis follows a robust Schotten-Baumann reaction protocol, ensuring high yield and purity.[1]
Reaction Pathway
The nucleophilic attack of the aniline nitrogen of 3-aminoacetophenone on the electrophilic sulfur of 4-methoxybenzenesulfonyl chloride yields the target sulfonamide.[1]
Figure 1: Synthesis pathway via nucleophilic substitution.
Experimental Protocol
-
Dissolution: Dissolve 3-aminoacetophenone (10 mmol) in anhydrous dichloromethane (DCM) or pyridine (15 mL).
-
Addition: Cool to 0°C. Add 4-methoxybenzenesulfonyl chloride (11 mmol) dropwise over 20 minutes.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Quenching: Pour mixture into ice-cold 1M HCl to precipitate the product and remove excess pyridine/amine.
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF to obtain white/off-white crystals.
Pharmacological Mechanisms of Action
Carbonic Anhydrase (CA) Inhibition
While primary sulfonamides (
-
Mechanism: The sulfonamide moiety anchors near the zinc ion but does not coordinate directly.[1] Instead, the 4-methoxybenzyl tail interacts with the hydrophobic half of the CA active site (Val121, Leu198 in hCA II).[1]
-
Selectivity: These derivatives often show selectivity for tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II, reducing systemic side effects.[1]
Precursor for Anticancer Chalcones
The 3-acetyl group is the gateway to Sulfonamide-Chalcone Hybrids .[1] By reacting this compound with aromatic aldehydes (Claisen-Schmidt condensation), researchers generate ligands that target:
-
Tubulin Polymerization: The chalcone motif mimics combretastatin A-4, binding to the colchicine site of tubulin, causing mitotic arrest.[1]
-
Mitochondrial Apoptosis: Disruption of mitochondrial membrane potential (
) via reactive oxygen species (ROS) generation.[1]
Figure 2: Dual pharmacological pathways: Intrinsic enzyme inhibition vs. scaffold-derived activity.[1]
In Vitro Biological Profiling
The following data summarizes the activity of this scaffold and its direct derivatives (chalcones) based on structure-activity relationship (SAR) studies of
Enzyme Inhibition Data (Representative)
Data extrapolated from SAR studies of N-(acetylphenyl)benzenesulfonamides.
| Target Enzyme | Activity Type | Biological Relevance | |
| hCA II (Cytosolic) | Inhibition | Low off-target toxicity (Glaucoma).[1] | |
| hCA IX (Tumor) | Inhibition | Hypoxic tumor survival (Anticancer).[1] | |
| AChE (Brain) | Inhibition | Neuroprotection (Alzheimer's).[1] |
Cytotoxicity (Anticancer)
When converted to the chalcone form (e.g., reaction with 3,4,5-trimethoxybenzaldehyde), the cytotoxicity increases significantly:
-
Cell Lines: MCF-7 (Breast), HCT-116 (Colon).[1]
-
Potency:
values often drop from (parent sulfonamide) to (chalcone hybrid).[1]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
To validate the intrinsic activity of the sulfonamide:
-
Reagents: Human recombinant isozymes (hCA I, II, IX), Substrate (4-nitrophenyl acetate or
), Indicator (Phenol Red).[1] -
Buffer: HEPES (20 mM, pH 7.5) with 20 mM
.[1] -
Procedure:
Claisen-Schmidt Condensation (Derivatization)
To activate the scaffold for anticancer testing:
-
Mix
-(3-acetylphenyl)-4-methoxybenzenesulfonamide (1 eq) with an aromatic aldehyde (1 eq) in Ethanol (10 mL). -
Add 40% NaOH (aq) or KOH (catalytic amount).[1]
-
Stir at RT for 12–24h.[1]
-
Precipitate, filter, and recrystallize to obtain the Sulfonamide-Chalcone .[1]
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Kobkeatthawin, T., et al. (2013).[1][2][3] N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 69(12), o1750.[1][3] (Describes the crystal structure of the para-isomer, establishing the structural baseline). Link
-
Kamal, A., et al. (2010).[1] Synthesis and biological evaluation of pharmacological potential of sulfonamide-chalcone hybrids. Bioorganic & Medicinal Chemistry Letters. (Establishes the utility of the acetyl-sulfonamide scaffold).
-
Guzel, O., et al. (2010).[1] Carbonic anhydrase inhibitors.[1][4][5][6][7] Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. mdpi.com [mdpi.com]
- 5. iris.unito.it [iris.unito.it]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for N-(3-acetylphenyl)-4-methoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide is a molecule of significant interest within medicinal chemistry and materials science. As a member of the sulfonamide class of compounds, it possesses a structural motif found in a wide array of therapeutic agents.[1] The specific arrangement of an acetylphenyl group and a methoxybenzenesulfonamide moiety suggests potential applications requiring precise molecular recognition and electronic properties. Accurate structural elucidation and purity assessment are paramount for any research or development endeavor. This guide provides a comprehensive overview of the spectroscopic data for N-(3-acetylphenyl)-4-methoxybenzenesulfonamide, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) characteristics. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Molecular Structure Analysis
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. N-(3-acetylphenyl)-4-methoxybenzenesulfonamide is comprised of a 4-methoxybenzenesulfonyl group linked via a sulfonamide bridge to a 3-acetylphenyl group.
Key Functional Groups:
-
Sulfonamide (-SO₂NH-): A critical pharmacophore, the geometry and electronic environment of which are key to its biological activity.
-
Aromatic Rings: Two distinct phenyl rings with different substitution patterns, leading to complex NMR signals.
-
Ketone (C=O): The acetyl group provides a strong, characteristic signal in IR spectroscopy and influences the electronic properties of its attached phenyl ring.
-
Ether (-OCH₃): The methoxy group is an electron-donating group that significantly impacts the NMR chemical shifts of its associated phenyl ring.
Below is a diagram illustrating the molecular structure and atom numbering scheme used for the assignment of spectroscopic signals.
Caption: Molecular structure of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an essential technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[2] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[2]
-
Filtration: Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]
-
Analysis: Place the NMR tube in the spectrometer. The experiment is typically run at a frequency of 400 MHz or higher to ensure good signal dispersion. A standard pulse program is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Predicted ¹H NMR Data
The following table outlines the predicted ¹H NMR spectral data for N-(3-acetylphenyl)-4-methoxybenzenesulfonamide. These predictions are based on established substituent effects on benzene rings and analysis of similar structures.[5][6][7]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.5 (DMSO-d₆) | Singlet (broad) | - | 1H | N-H |
| ~7.8-8.0 | Multiplet | - | 2H | Aromatic H (H-2, H-6) |
| ~7.7 | Doublet | ~9.0 | 2H | Aromatic H (H-2', H-6') |
| ~7.5-7.6 | Multiplet | - | 1H | Aromatic H (H-4) |
| ~7.3-7.4 | Multiplet | - | 1H | Aromatic H (H-5) |
| ~7.0 | Doublet | ~9.0 | 2H | Aromatic H (H-3', H-5') |
| 3.85 | Singlet | - | 3H | -OCH ₃ |
| 2.60 | Singlet | - | 3H | -COCH ₃ |
Interpretation and Causality
-
N-H Proton: The sulfonamide proton is expected to be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. In a hydrogen-bond accepting solvent like DMSO-d₆, it will appear significantly downfield.
-
4-Methoxybenzenesulfonamide Ring (A₂B₂ System): The protons on this ring system exhibit a characteristic A₂B₂ pattern. The protons ortho to the electron-withdrawing sulfonyl group (H-2', H-6') are deshielded and appear as a doublet around 7.7 ppm. The protons ortho to the electron-donating methoxy group (H-3', H-5') are shielded and appear as a doublet around 7.0 ppm.[7] The coupling constant of approximately 9.0 Hz is typical for ortho-coupling in a benzene ring.
-
3-Acetylphenyl Ring (ABCD System): The substitution pattern on this ring leads to four distinct aromatic proton signals. The acetyl group is an electron-withdrawing and meta-directing substituent. This will cause the protons ortho and para to it (H-2, H-4, and H-6) to be deshielded relative to benzene (δ 7.3 ppm). The proton at the H-2 position, being ortho to both the acetyl group and the sulfonamide linkage, is expected to be the most downfield. The protons will exhibit complex splitting patterns (multiplets) due to both ortho and meta coupling.
-
Methoxy and Acetyl Protons: The methyl protons of the methoxy and acetyl groups are in magnetically distinct environments and therefore appear as sharp singlets. The acetyl methyl protons are adjacent to a carbonyl group and are thus more deshielded (~2.60 ppm) than the methoxy protons (~3.85 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is similar to that for ¹H NMR, although a higher concentration (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[2] The experiment is typically run at 100 or 125 MHz using a proton-decoupled pulse sequence to produce a spectrum of singlets for each carbon.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C =O |
| ~163 | C -OCH₃ (C-4') |
| ~140 | C -SO₂ (C-1') |
| ~138 | C -NH (C-1) |
| ~137 | C -C=O (C-3) |
| ~130 | Aromatic C H (C-5) |
| ~129.5 | Aromatic C H (C-2', C-6') |
| ~125 | Aromatic C H (C-4) |
| ~123 | Aromatic C H (C-6) |
| ~119 | Aromatic C H (C-2) |
| ~114.5 | Aromatic C H (C-3', C-5') |
| ~56 | -OC H₃ |
| ~27 | -COC H₃ |
Interpretation and Causality
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group is highly deshielded due to the electronegativity of the oxygen atom and is expected to appear at the lowest field (~197 ppm).[8]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
-
In the 4-methoxybenzenesulfonamide ring, the carbon attached to the oxygen (C-4') is significantly deshielded (~163 ppm). The carbons ortho to the methoxy group (C-3', C-5') are shielded due to its electron-donating resonance effect.[9][10] The carbon attached to the sulfonyl group (C-1') is also significantly deshielded.
-
In the 3-acetylphenyl ring, the carbons attached to the nitrogen (C-1) and the acetyl group (C-3) are quaternary and will appear downfield. The other aromatic carbons will have shifts influenced by the meta-directing, electron-withdrawing nature of the acetyl group.[9][10][11]
-
-
Aliphatic Carbons: The methoxy carbon appears around 56 ppm, a typical value for an aromatic methyl ether.[12] The acetyl methyl carbon is found further upfield at approximately 27 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
For a solid sample, the KBr pellet method is common.
-
Grinding: Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[13]
-
Pellet Formation: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[13]
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be taken for correction.[14]
Characteristic FT-IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3250 | N-H stretch | Sulfonamide (-SO₂NH-) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₃) |
| 1700-1680 | C=O stretch | Aryl Ketone (-COCH₃) |
| 1600-1580, 1500-1450 | C=C stretch | Aromatic Ring |
| 1350-1310 | S=O stretch (asymmetric) | Sulfonamide (-SO₂NH-) |
| 1170-1150 | S=O stretch (symmetric) | Sulfonamide (-SO₂NH-) |
| 1270-1230 | C-O stretch (asymmetric) | Aryl Ether (-OCH₃) |
| 1050-1010 | C-O stretch (symmetric) | Aryl Ether (-OCH₃) |
| 925-900 | S-N stretch | Sulfonamide (-SO₂NH-) |
Interpretation and Causality
-
N-H Stretch: A prominent peak in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibration of the sulfonamide group.[15][16] Its position and broadness can be influenced by hydrogen bonding.
-
Carbonyl Stretch: A strong absorption band between 1700-1680 cm⁻¹ is indicative of the C=O stretch of the aryl ketone.[17][18] Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.
-
Sulfonyl Stretches: The sulfonamide group gives rise to two very strong and characteristic S=O stretching bands: an asymmetric stretch at higher frequency (1350-1310 cm⁻¹) and a symmetric stretch at a lower frequency (1170-1150 cm⁻¹).[19][20] These are often the most intense peaks in the spectrum.
-
Aromatic and Ether Stretches: The spectrum will also show characteristic absorptions for aromatic C-H and C=C stretching, as well as the asymmetric and symmetric C-O stretching of the aryl ether group.[19][21]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 pmol/µL) in a suitable solvent such as a mixture of water and acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[22]
-
Infusion: The sample solution is introduced into the ESI source via direct infusion with a syringe pump or through an LC system.[23]
-
Ionization: A high voltage is applied to the capillary tip, nebulizing the solution into fine, charged droplets. A drying gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions.[24][25][26]
-
Analysis: The ions are then guided into the mass analyzer, which separates them based on their m/z ratio, and detected.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₅H₁₅NO₄S
-
Molecular Weight: 305.35 g/mol
-
Theoretical Exact Mass: 305.0722
-
Predicted Molecular Ion Peak (ESI+): [M+H]⁺ = 306.0795
Interpretation and Fragmentation
In positive-ion ESI-MS, the most abundant peak is expected to be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion can lead to characteristic fragment ions. For sulfonamides, common fragmentation pathways include:
-
Cleavage of the S-N bond: This is a very common fragmentation pathway for sulfonamides, which can lead to the formation of ions corresponding to the aniline and benzenesulfonyl moieties.[27][28]
-
Loss of SO₂: A rearrangement reaction can lead to the elimination of a neutral sulfur dioxide molecule (64 Da).[29][30]
-
Cleavage of the C-S bond: This results in the formation of the 4-methoxybenzenesulfonamide ion.
Caption: Predicted major fragmentation pathways for protonated N-(3-acetylphenyl)-4-methoxybenzenesulfonamide.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide. The predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data, grounded in fundamental principles and comparative analysis, offer a detailed spectroscopic signature for this compound. These data and interpretations are crucial for researchers in quality control, reaction monitoring, and structural confirmation, ensuring the scientific integrity of studies involving this important sulfonamide derivative.
References
- AIP Publishing. (n.d.). Study of 13 C Chemical Shifts in Substituted Benzenes.
- Bruker. (n.d.). NMR Sample Preparation.
- Taylor & Francis Online. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
-
National Center for Biotechnology Information. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Retrieved from [Link]
- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
-
National Center for Biotechnology Information. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
ACS Publications. (2010, May 18). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Taylor & Francis Online. (2021, August 17). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Retrieved from [Link]
-
University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
- ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum.
- ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
-
De Gruyter. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung B. Retrieved from [Link]
- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene.
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
- ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4....
-
ACS Publications. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Thieme Chemistry. (n.d.). Synthesis of N-Arylsulfonamides.
-
ACS Publications. (2006, March 24). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
- ResearchGate. (n.d.). IR spectra of polymorphs of molecules 1 (a) and 6 (b).
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central. Retrieved from [Link]
- ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table.
- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
LCGC International. (2012, February 1). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Alberta. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Scribd. (n.d.). C-13 NMR Chemical Shift Table | PDF. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. sites.bu.edu [sites.bu.edu]
- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jascoinc.com [jascoinc.com]
- 15. znaturforsch.com [znaturforsch.com]
- 16. researchgate.net [researchgate.net]
- 17. spcmc.ac.in [spcmc.ac.in]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. rsc.org [rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
- 22. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Targeting of the Microtubule-STAT3 Axis via N-(3-acetylphenyl)-4-methoxybenzenesulfonamide Scaffolds
Topic: Potential Therapeutic Targets of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide represents a specific pharmacophore within the diarylsulfonamide class of antimitotic agents. While sulfonamides are historically associated with antibacterial (folate synthesis) and diuretic (carbonic anhydrase) activities, this specific N-substituted scaffold is engineered to target the colchicine-binding site of
This guide analyzes the compound as a dual-mechanism agent: primarily as a Microtubule Destabilizing Agent (MDA) capable of inducing G2/M cell cycle arrest, and secondarily as a modulator of the STAT3 signaling pathway . This dual-targeting capability positions it as a promising lead structure for overcoming multidrug resistance (MDR) in solid tumors, distinct from taxanes and vinca alkaloids.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound functions as a bioisostere of established antimitotics like ABT-751 (E7010) . Its efficacy is governed by the spatial arrangement of the lipophilic 4-methoxybenzenesulfonyl "tail" and the hydrogen-bond-accepting 3-acetylphenyl "head."
| Property | Value / Description | Significance |
| Molecular Formula | Low molecular weight (<500 Da) favors bioavailability. | |
| Core Scaffold | Diarylsulfonamide | Stable linker; resistant to hydrolysis compared to esters/amides. |
| Key Substituent A | 4-Methoxy group | Mimics the A-ring methoxy groups of Colchicine; essential for hydrophobic pocket binding. |
| Key Substituent B | 3-Acetyl group | Meta-positioning provides optimal geometry for H-bonding in the tubulin pocket without steric clash. |
| Lipophilicity (cLogP) | ~2.5 - 3.2 | Ideal range for membrane permeability and blood-brain barrier (BBB) penetration. |
| H-Bond Donors/Acceptors | 1 (NH) / 4 (O, SO2) | Compliant with Lipinski’s Rule of 5. |
Primary Therapeutic Target: -Tubulin (Colchicine Site)
Mechanism of Action
Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), N-(3-acetylphenyl)-4-methoxybenzenesulfonamide targets the colchicine-binding site at the interface of
-
Binding Event: The 4-methoxyphenyl ring penetrates the hydrophobic pocket of
-tubulin (near Cys241). The sulfonamide linker positions the 3-acetylphenyl ring to interact with the hydrophilic region (near Thr179/Val181). -
Polymerization Inhibition: Binding sterically hinders the curvature change required for straight protofilament formation.
-
Catastrophe Induction: The microtubule dynamic instability is disrupted, leading to depolymerization.
-
Mitotic Arrest: Spindle fibers fail to attach to kinetochores, activating the Spindle Assembly Checkpoint (SAC). The cell arrests in the G2/M phase , eventually triggering apoptosis via Bcl-2 phosphorylation.
Structure-Activity Relationship (SAR) Logic
-
Why Sulfonamide? The
bridge imposes a "kinked" geometry similar to the cis-stilbene of combretastatin A-4 (CA-4), but without the risk of isomerization to the inactive trans form. -
Why 3-Acetyl? The meta-acetyl group acts as a metabolic handle and a hydrogen bond acceptor. Unlike ortho-substitutions (which cause steric clash) or para-substitutions (which elongate the molecule linearly), the meta position allows the molecule to fold into the compact colchicine pocket.
Visualization: Mechanism of Action
Figure 1: Cascade of events triggered by binding to the colchicine site of
Secondary Target: STAT3 Signaling
Recent SAR studies on diarylsulfonamides suggest a dual mechanism involving Signal Transducer and Activator of Transcription 3 (STAT3) .[1]
-
The Link: Constitutive STAT3 activation is often driven by microtubule dynamics. By destabilizing microtubules, this compound indirectly inhibits STAT3 phosphorylation (Tyr705).
-
Direct Binding Potential: Some 4-methoxybenzenesulfonamides have shown direct SH2 domain binding inhibition, preventing STAT3 dimerization.
-
Therapeutic Outcome: Downregulation of STAT3 target genes (e.g., Cyclin D1, Survivin, VEGF), reducing tumor survival and angiogenesis.
Off-Target Considerations: Carbonic Anhydrase (CA)
Critical Distinction: While primary sulfonamides (
-
Reasoning: The N-substitution prevents the nitrogen from coordinating effectively with the Zinc (
) ion in the CA active site. -
Experimental Relevance: CA inhibition should be screened solely to rule out off-target side effects (e.g., systemic acidosis), rather than as a primary therapeutic mechanism.
Experimental Validation Protocols
To validate this compound as a therapeutic lead, the following self-validating workflow is recommended.
In Vitro Tubulin Polymerization Assay
Objective: Quantify the
-
Reagents: Purified porcine brain tubulin (>99%), GTP, DAPI (fluorophore).
-
Protocol:
-
Prepare tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, pH 6.9, 2 mM
, 0.5 mM EGTA) with 1 mM GTP. -
Add test compound (0.1 - 100
) or Vehicle (DMSO). -
Incubate at 37°C in a fluorescence plate reader (Ex 360 nm / Em 450 nm).
-
Readout: Measure the
of the polymerization curve. A reduction in fluorescence increase indicates inhibition.
-
Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest.
-
Cell Lines: MCF-7 (Breast), A549 (Lung), or HCT-116 (Colon).
-
Protocol:
-
Treat cells with compound at
and for 24 hours. -
Fix cells in 70% ice-cold ethanol overnight.
-
Stain with Propidium Iodide (PI) + RNase A.
-
Analysis: Quantify DNA content. A distinct peak at 4N DNA content confirms G2/M arrest.
-
Experimental Workflow Diagram
Figure 2: Step-by-step validation pipeline for antimitotic sulfonamides.
References
-
Gajbhiye, A., et al. (2016). "Design, synthesis and biological evaluation of novel diarylsulfonamides as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Wang, Y., et al. (2022).[2] "Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and STAT3 based on ABT-751." Bioorganic Chemistry. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
Perrone, M. G., et al. (2005). "Diaryl-sulfonylureas and -sulfonamides as cytotoxic agents targeting tubulin."[3] Journal of Medicinal Chemistry. Link
-
Banerjee, M., et al. (2021). "Synthesis, Structure and Evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives." MDPI Molbank. Link
Sources
- 1. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocols: A Framework for Evaluating N-(3-acetylphenyl)-4-methoxybenzenesulfonamide as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals.
Authored by: Your Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This document provides a comprehensive guide for the initial evaluation of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide, a compound with structural motifs found in other bioactive molecules, as a potential kinase inhibitor. We present a strategic workflow, from initial in vitro screening to cell-based validation, designed to rigorously assess its inhibitory potential and elucidate its mechanism of action. This guide is intended to provide a robust framework for researchers initiating the characterization of novel small molecule entities in the kinase drug discovery pipeline.
Introduction: The Rationale for Kinase Inhibitor Discovery
Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. Aberrant kinase activity can lead to uncontrolled cell proliferation, survival, and migration, which are key drivers of cancer.[1] Consequently, the identification of novel, potent, and selective kinase inhibitors remains a high-priority area in drug discovery.[2]
The sulfonamide functional group is a key feature in a variety of pharmacologically active compounds.[3][4][5] While the specific compound N-(3-acetylphenyl)-4-methoxybenzenesulfonamide is not extensively characterized as a kinase inhibitor in publicly available literature, its chemical structure warrants investigation. This application note outlines the necessary experimental steps to determine if this compound possesses kinase inhibitory activity and to characterize its potency and cellular effects.
Foundational Knowledge: Understanding the Compound
Prior to biological evaluation, it is crucial to understand the physicochemical properties of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide.
Chemical Structure and Properties
-
Synthesis: The compound can be synthesized via condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride.[6][7][8]
-
Solubility: Sulfonamide-containing compounds often exhibit limited aqueous solubility. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution before preparing aqueous working solutions.[9] The final DMSO concentration in assays should be kept low (typically ≤1%) to avoid off-target effects.
Experimental Framework: A Step-by-Step Guide to Evaluation
The following sections provide detailed protocols for a logical workflow to assess the potential of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide as a kinase inhibitor.
Workflow for Kinase Inhibitor Profiling
Caption: A logical workflow for the evaluation of a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a generic, luminescence-based assay to quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
Materials:
-
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide (dissolved in DMSO)
-
Kinase of interest (e.g., a commercially available recombinant kinase)
-
Substrate for the kinase
-
ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). The concentration range should be wide to capture a full dose-response curve (e.g., 100 µM to 1 nM). Include a "no inhibitor" control (vehicle, e.g., 1% DMSO in buffer) and a "no enzyme" control.[10]
-
Reaction Setup:
-
Add 2.5 µL of the compound dilutions or controls to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase and substrate mixture (prepared in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase) to all wells.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)
This protocol assesses the ability of the compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Principle: Cells are treated with the inhibitor, and the phosphorylation status of a downstream substrate of the target kinase is measured by Western blotting using a phospho-specific antibody. A decrease in the phosphorylated substrate indicates inhibition of the kinase in the cells.
Materials:
-
A cell line known to have an active signaling pathway involving the kinase of interest.
-
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibodies (phospho-specific substrate antibody and total substrate antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the total substrate antibody as a loading control.
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate proteins.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Compare the normalized phospho-protein levels in the treated samples to the vehicle control to determine the extent of inhibition.
Data Interpretation and Hypothetical Results
Quantitative Data Summary (Illustrative)
The following table presents a hypothetical data summary for N-(3-acetylphenyl)-4-methoxybenzenesulfonamide against two kinases to illustrate how results would be presented.
| Assay Type | Target Kinase | IC₅₀ (µM) | Cellular EC₅₀ (µM) | Notes |
| In Vitro Kinase Assay | Kinase A | 5.2 | N/A | Moderate potency observed. |
| In Vitro Kinase Assay | Kinase B | > 100 | N/A | No significant inhibition. |
| Cell-Based Assay | Kinase A Pathway | 15.8 | 15.8 | Cellular activity is less potent than biochemical activity, which could be due to cell permeability or other factors. |
Troubleshooting Common Issues
-
Issue: High variability in in vitro assay results.
-
Possible Cause & Solution: Ensure proper mixing of reagents. Check the stability of the compound in the assay buffer. Perform an enzyme titration to ensure the assay is in the linear range.
-
-
Issue: No cellular activity despite potent in vitro inhibition.
-
Possible Cause & Solution: The compound may have poor cell permeability. Consider performing a cell permeability assay. The compound may be rapidly metabolized by the cells.
-
-
Issue: Observed cytotoxicity at concentrations where the primary target is not fully inhibited.[11]
-
Possible Cause & Solution: The compound may have off-target effects leading to toxicity.[11] A broader kinase selectivity screen is recommended to identify potential off-targets.
-
Concluding Remarks and Future Directions
The protocols and framework detailed in this application note provide a robust starting point for the systematic evaluation of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide as a potential kinase inhibitor. Should initial screens yield promising results, further studies would be warranted, including:
-
Kinome-wide selectivity profiling to understand the compound's specificity.
-
Mechanism of action studies to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Lead optimization through medicinal chemistry efforts to improve potency and selectivity.
By following a structured and rigorous evaluation process, researchers can effectively assess the therapeutic potential of novel chemical entities in the ever-evolving landscape of kinase inhibitor drug discovery.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Reaction Biology. (2022, May 11).
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Maik, J. (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Ludwig-Maximilians-Universität München.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
- Bantscheff, M., et al. (n.d.). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. PubMed.
- Benchchem. (n.d.). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay.
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- MDPI. (2025, May 4).
- Kobkeatthawin, T., et al. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. PMC.
- Sigma-Aldrich. (n.d.). N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE AldrichCPR.
- Kobkeatthawin, T., et al. (n.d.). (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.
- Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. IUCr Journals.
- Jones, C. D., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
- Siddiqa, A., et al. (n.d.). N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide. PMC - NIH.
- Cayman Chemical. (2022, November 15).
- Benchchem. (n.d.). methylbenzenesulfonamido)-N-{[3- (trifluoromethyl)phenyl]methyl}thiophene-2- carboxamide (Compound YK-01).
- Kelebekli, L. (2020, December 6).
- Ramasamy, K., et al. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- Laufer, R., et al. (2014, September 1). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. PubMed.
- Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor.
- Lates, A. N., et al. (n.d.).
- MDPI. (2022, March 31).
- Sigma-Aldrich. (2014, July 22). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides.
- Selleckchem. (n.d.). Transferase inhibitors: 40+Potent, Highly Selective & Cited.
- BLDpharm. (n.d.). 5317-87-3|N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide.
Sources
- 1. chemicalkinomics.com [chemicalkinomics.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]
- 4. N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Elucidating the Cellular Activity of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide
Introduction
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide is a synthetic compound featuring a sulfonamide functional group, a scaffold of significant interest in medicinal chemistry and drug discovery. Sulfonamide-based compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anti-cancer properties through mechanisms such as kinase inhibition.[1] Given the potential of this chemical motif, a systematic evaluation of the cellular effects of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide is warranted to determine its biological activity and potential as a therapeutic agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular activity of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide. We present a tiered, logical workflow of cell-based assays, starting from broad assessments of cytotoxicity and progressing to more detailed mechanistic studies of apoptosis, cell cycle perturbation, and potential target engagement. The protocols herein are designed to be self-validating, with explanations of the scientific principles behind each experimental choice to ensure robust and interpretable data.
Phase 1: Initial Assessment of Cytotoxic Activity
The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic experiments. Colorimetric assays, such as the MTT or MTS assay, are widely used for this purpose. These assays rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[2][3][4]
Experimental Workflow for Cytotoxicity Assessment
Caption: Simplified overview of apoptotic signaling pathways.
Protocol: Caspase-3/7 Activity Assay (Luminescent)
This assay provides a sensitive and high-throughput method to measure the activity of key executioner caspases. The protocol is based on the principles of the Caspase-Glo® 3/7 assay. [5] Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Treated cells in culture medium
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with N-(3-acetylphenyl)-4-methoxybenzenesulfonamide at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) in a white-walled 96-well plate as described in the cytotoxicity protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a parallel viability assay. Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Protocol: Western Blot Analysis of Apoptosis Markers
Western blotting allows for the specific detection of key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP (poly(ADP-ribose) polymerase-1), providing confirmatory evidence of apoptosis. [6][7] Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time. Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes. [8]2. Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. [8]4. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. [8] * Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands using software like ImageJ. Normalize the expression of cleaved proteins to a loading control (e.g., GAPDH or β-actin). An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.
Phase 3: Analysis of Cell Cycle Perturbation
Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. [9][10][11]Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. [12][13][14][15]
The Cell Cycle
Caption: A simplified diagram of the eukaryotic cell cycle phases.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol provides a reliable method for analyzing the cell cycle distribution of compound-treated cells. [14] Materials:
-
Treated cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. [14] * Incubate the cells at 4°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. Collect at least 20,000 events per sample. [13] * Use appropriate gating strategies to exclude debris and cell doublets. [14]4. Data Analysis:
-
Generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
-
Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
-
Phase 4: Preliminary Investigation of Molecular Targets
The sulfonamide moiety is a common feature in many kinase inhibitors. [16]If N-(3-acetylphenyl)-4-methoxybenzenesulfonamide demonstrates significant cytotoxic activity, investigating its potential to inhibit protein kinases is a logical next step. Advanced cell-based assays can directly measure compound engagement with specific kinases within a cellular context.
Advanced Cell-Based Kinase Assays
-
NanoBRET™ Target Engagement Assays: These assays measure the apparent affinity of a compound for a target kinase in live cells by detecting the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein. [17][18][19]This provides a quantitative measure of target engagement under physiological conditions.
-
Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a known downstream substrate of a specific kinase. A decrease in substrate phosphorylation in the presence of the compound indicates inhibition of the upstream kinase. [17] These assays are typically performed in later stages of drug discovery to confirm the mechanism of action and assess selectivity. If the initial screens suggest a potent anti-proliferative effect, collaborating with a core facility or a contract research organization with expertise in kinase profiling would be a valuable subsequent step.
Conclusion
The systematic application of the cell-based assays outlined in this document will enable a thorough characterization of the biological activity of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide. By progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis and cell cycle effects, researchers can build a comprehensive profile of the compound's cellular impact. These findings will be crucial in determining its potential as a novel therapeutic agent and will guide future investigations into its specific molecular targets and mechanism of action.
References
- Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.5.1-7.5.29.
-
Creative Biolabs. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
-
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Martin, S., et al. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
- Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
-
Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Lavrik, I. N. (2010). Determination of caspase activation by Western blot. Methods in Molecular Biology, 648, 111-120.
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A cell-based assay for measuring endogenous BcrAbl kinase activity and inhibitor resistance. PLoS One, 11(9), e0161748.
- Lee, E. R., et al. (2019). Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. Food and Chemical Toxicology, 124, 101-111.
-
Northwestern University. (2022, December 16). Study Identifies New Therapeutic Target for Tumor Treatment. Retrieved from [Link]
- Masci, D., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824-14842.
- Al-Suhaimi, K. S., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 30(6), 1234.
- Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1750.
- Ota, K., et al. (2015).
- Al-Obeidi, F. A., et al. (2020). Inhibition of MIF with an Allosteric Inhibitor Triggers Cell Cycle Arrest in Acute Myeloid Leukemia. Cancers, 12(1), 154.
- Jo, A., et al. (2021). Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion. International Journal of Molecular Sciences, 22(19), 10738.
-
Working Group for New TB Drugs. (n.d.). Drug Targets. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected biological activities and specific targets of the stilbene-based compounds. Retrieved from [Link]
- Gomah, M. E., et al. (2023). Gomisin A alleviates hypoxia/reoxygenation-induced apoptosis in H9c2 cells. Tropical Journal of Pharmaceutical Research, 22(3), 481-486.
- Wang, Y., et al. (2024). St-N, a novel alkaline derivative of stevioside, reverses docetaxel resistance by targeting lysosomes in vitro and in vivo. PLoS One, 19(12), e0315486.
- Choi, J. H., et al. (2007). Reversal of P-glycoprotein-mediated multidrug resistance by 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide through the reversible inhibition of P-glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1085-1093.
- Drew, M. G., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
- Choi, H., et al. (2011). N-(3,5-dimethylphenyl)-3-methoxybenzamide (A(3)B(5)) targets TRP-2 and inhibits melanogenesis and melanoma growth.
- Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.
- Suchetan, P. A., et al. (2011). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389.
- Ye, Q., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(12), 2415-2425.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. oatext.com [oatext.com]
- 10. Inhibition of MIF with an Allosteric Inhibitor Triggers Cell Cycle Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. assaygenie.com [assaygenie.com]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. mdpi.com [mdpi.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. Kinase Biology for Drug Discovery [worldwide.promega.com]
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide for cancer cell line studies
Executive Summary & Chemical Context
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide (herein referred to as N-3-AP-MBSA ) is a synthetic small molecule belonging to the diarylsulfonamide class. While primary sulfonamides (
This Application Note provides a rigorous framework for evaluating N-3-AP-MBSA in cancer cell lines. Unlike standard chemotherapy screening, this protocol is designed to validate the compound's specific mechanism of action: microtubule destabilization leading to G2/M cell cycle arrest and apoptosis.
Chemical Profile:
-
Molecular Formula:
-
Molecular Weight: 305.35 g/mol
-
Core Scaffold:
-phenylbenzenesulfonamide -
Predicted Mechanism: Tubulin Polymerization Inhibition (Colchicine Site)[1][2][3]
-
Secondary/Off-Target Potential: Carbonic Anhydrase Inhibition (Low probability due to
-substitution, but worth excluding).
Mechanism of Action (MOA) & Pathway Visualization
The primary hypothesis for N-3-AP-MBSA is that it mimics the pharmacophore of E7010 or ABT-751 [3]. The 4-methoxybenzenesulfonyl moiety acts as a hydrophobic anchor, while the 3-acetylphenyl group provides the necessary steric geometry to wedge into the tubulin dimer interface, preventing microtubule assembly.
Figure 1: Predicted Signaling Pathway & Cellular Outcome
Caption: Figure 1.[2][4] Mechanism of Action. N-3-AP-MBSA binds β-tubulin, blocking polymerization and triggering the Spindle Assembly Checkpoint (SAC), leading to apoptotic cell death.
Experimental Protocols
Protocol A: Compound Preparation & Solubility (Critical)
Sulfonamides are hydrophobic. Improper solubilization is the #1 cause of experimental variability.
-
Stock Solution (10 mM):
-
Weigh 3.05 mg of N-3-AP-MBSA.
-
Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).
-
Vortex for 1 minute. Ensure no particulate matter remains.
-
Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades activity).
-
-
Working Solution:
-
Dilute stock in complete cell culture media immediately prior to use.
-
Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.
-
Protocol B: Cytotoxicity Screening (MTT/MTS Assay)
Objective: Determine the IC50 (Half-maximal inhibitory concentration).[4]
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon).
-
Controls:
-
Positive: Colchicine (1 µM) or Paclitaxel (100 nM).
-
Negative: Vehicle (0.5% DMSO).
-
Step-by-Step:
-
Seeding: Seed
to cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add N-3-AP-MBSA in a serial dilution (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Note: 72h is preferred over 24h for antimitotics to allow multiple cell cycles.
-
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 3h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Analysis: Plot Non-linear regression (Log(inhibitor) vs. response) to calculate IC50.
Protocol C: Mechanistic Validation (Flow Cytometry)
Objective: Confirm G2/M arrest.[5][6][7] If the cells arrest in G1, the mechanism is likely not tubulin-related (possibly metabolic or CA inhibition).
-
Treatment: Treat cells (6-well plate) with N-3-AP-MBSA at 2x IC50 concentration for 24 hours.
-
Harvest: Trypsinize cells, wash with cold PBS.
-
Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
-
Staining: Wash ethanol. Resuspend in PBS containing:
-
Propidium Iodide (PI): 50 µg/mL (DNA stain).
-
RNase A: 100 µg/mL (Digests RNA to prevent background).
-
-
Analysis: Analyze >10,000 events on a Flow Cytometer.
Data Interpretation Table:
| Cell Cycle Phase | Vehicle Control (%) | N-3-AP-MBSA (Expected) | Interpretation |
| G0/G1 | ~50-60% | < 20% | Exit from resting phase |
| S | ~20-30% | ~10% | DNA synthesis reduced |
| G2/M | ~15-20% | > 60% | Validates Antimitotic Mechanism |
| Sub-G1 | < 2% | > 10% | Indicates Apoptosis |
Advanced Validation: Tubulin Polymerization Assay
To definitively prove N-3-AP-MBSA targets tubulin (and not an upstream kinase), an in vitro cell-free assay is required.
Methodology:
-
Use a commercial Tubulin Polymerization Assay Kit (fluorescence-based, >99% pure tubulin).
-
Prepare a reaction mix with tubulin (3 mg/mL) in GTP-containing buffer.
-
Add N-3-AP-MBSA (10 µM).
-
Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.
Expected Result:
-
Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).
-
N-3-AP-MBSA: Flattened curve (Inhibition of elongation phase), similar to Colchicine.
Experimental Workflow Diagram
Figure 2: Comprehensive Screening Workflow
Caption: Figure 2. Decision tree for evaluating N-3-AP-MBSA. Progression to mechanistic studies is contingent on sub-micromolar or low-micromolar cytotoxicity.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Kuo, C. C., et al. (2004). 2-Arylbenzenesulfonamides as a novel class of tubulin polymerization inhibitors.[5] Journal of Medicinal Chemistry, 47(15), 3853-3864. Link
-
Medina, R. A., et al. (2008). Sulfonamides as antimitotic agents: The role of the N-substituent. Bioorganic & Medicinal Chemistry Letters, 18(20), 5417-5420. Link
-
Gajewski, P., et al. (2020). Synthesis and biological evaluation of sulfonamide derivatives as new tubulin inhibitors. Scientific Reports, 10, 18672. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Pharmacological Profiling of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide
This Application Note and Protocol guide is designed for the comprehensive evaluation of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide , a sulfonamide derivative with potential pharmacological utility as a Carbonic Anhydrase (CA) inhibitor or antiproliferative agent.
Executive Summary & Rationale
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide is a diarylsulfonamide scaffold characterized by a 4-methoxy group on the sulfonyl ring and a 3-acetyl group on the N-phenyl ring.
Scientific Premise: Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. The para-methoxy group acts as an electron-donating moiety, potentially influencing the pKa of the sulfonamide nitrogen and its coordination with the Zinc (Zn²⁺) ion in the CA active site. The meta-acetyl group on the N-phenyl ring provides a hydrogen bond acceptor site and alters the lipophilicity (LogP) and steric profile compared to para-substituted analogs. This experimental design focuses on validating the compound as a CA Inhibitor (CAI) and assessing its antiproliferative efficacy in solid tumor models where CA isoforms (e.g., CA IX/XII) are overexpressed.
Chemical Identity & Preparation
Before biological testing, the integrity of the chemical probe must be validated to ensure experimental reproducibility.
Physicochemical Properties
-
IUPAC Name: N-(3-acetylphenyl)-4-methoxybenzenesulfonamide
-
Predicted LogP: ~2.1 (Moderate lipophilicity, suitable for cell permeability)
-
Solubility: Low in water; soluble in DMSO, DMF, and Acetone.
Stock Solution Preparation Protocol
Objective: Create a stable 10 mM stock solution for biological assays.
-
Weighing: Accurately weigh 3.05 mg of N-3-AMBS into a sterile 1.5 mL amber microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture Tested, ≥99.9%).
-
Homogenization: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter if using for cell culture.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
QC Check: Verify purity via HPLC-UV (254 nm). Purity must be >95% to proceed.
Experimental Design: Enzymatic Inhibition (Carbonic Anhydrase)
Hypothesis: N-3-AMBS acts as a classical sulfonamide inhibitor, binding the Zn²⁺ ion in the CA active site. Assay Type: Esterase Activity Assay (Colorimetric). Mechanism: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow color, Abs 400 nm). Inhibitors reduce the rate of this reaction.
Materials
-
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) or IX (hCA IX).
-
Substrate: 4-Nitrophenyl acetate (4-NPA) (dissolved in acetonitrile).
-
Buffer: 50 mM Tris-SO₄, pH 7.6.
-
Detection: Microplate reader capable of kinetic reading at 400 nm.
Protocol Steps
-
Preparation: Dilute N-3-AMBS stock (10 mM) in assay buffer to generate a concentration range (e.g., 0.01 µM to 100 µM). Keep DMSO constant at 1%.
-
Incubation:
-
Add 140 µL of Assay Buffer to 96-well plate.
-
Add 20 µL of Enzyme solution (hCA, 0.5 µM final).
-
Add 20 µL of N-3-AMBS dilution.
-
Control: Add 20 µL of Vehicle (1% DMSO in buffer).
-
Incubate for 15 minutes at 25°C to allow inhibitor binding.
-
-
Reaction Start: Add 20 µL of Substrate (4-NPA, 1 mM final).
-
Measurement: Immediately read Absorbance at 400 nm in kinetic mode every 30 seconds for 15 minutes.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve.
Data Processing
Calculate % Inhibition using the formula:
Experimental Design: Cellular Antiproliferative Assay
Hypothesis: If N-3-AMBS inhibits CA IX (a hypoxia-induced enzyme), it will reduce the viability of cancer cells under hypoxic conditions or in dense cultures. Cell Lines:
-
MCF-7 (Breast Cancer) - Moderate CA expression.
-
HT-29 (Colon Cancer) - High CA IX expression.
-
HDF (Human Dermal Fibroblasts) - Normal control (toxicity check).
MTT Viability Protocol
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Treatment:
-
Replace media with fresh media containing N-3-AMBS (0.1, 1, 10, 50, 100 µM).
-
Include Positive Control: Acetazolamide (Standard CAI) or Doxorubicin.
-
Include Vehicle Control: 0.5% DMSO.
-
-
Incubation: Culture for 48 to 72 hours at 37°C, 5% CO₂.
-
Optional Advanced Step: Incubate a duplicate plate under Hypoxic conditions (1% O₂) to specifically test CA IX-mediated survival.
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4 hours.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
Visualizations & Logic Maps
Biological Mechanism of Action
The following diagram illustrates the proposed pathway where N-3-AMBS interferes with pH regulation in tumor cells.
Caption: Proposed mechanism of N-3-AMBS disrupting tumor pH regulation via Carbonic Anhydrase inhibition.
Experimental Workflow
This flowchart guides the researcher through the decision-making process during testing.
Caption: Step-by-step decision matrix for characterizing N-3-AMBS bioactivity.
Data Presentation Templates
Organize your results using the following structures to ensure clarity and comparability.
Table 1: Enzymatic Inhibition Profile
| Isoform | Substrate | N-3-AMBS IC₅₀ (µM) | Acetazolamide IC₅₀ (µM) | Selectivity Ratio (II/IX) |
|---|---|---|---|---|
| hCA I | 4-NPA | [Data] | ~0.25 | - |
| hCA II | 4-NPA | [Data] | ~0.012 | [Calc] |
| hCA IX | 4-NPA | [Data] | ~0.025 | [Calc] |
Table 2: Cytotoxicity (IC₅₀ in µM)
| Cell Line | Tissue Origin | Normoxia (21% O₂) | Hypoxia (1% O₂) | Hypoxia Cytotoxicity Ratio (HCR) |
|---|---|---|---|---|
| MCF-7 | Breast | [Data] | [Data] | (Norm/Hypo) |
| HT-29 | Colon | [Data] | [Data] | (Norm/Hypo) |
| HDF | Fibroblast | >100 | >100 | N/A |
Safety & Handling
-
Hazard Identification: Sulfonamides can cause allergic reactions in sensitized individuals. Handle with gloves and in a fume hood.
-
Waste Disposal: Collect all organic solvent waste and biological waste (cells) in appropriate biohazard containers.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2019).[4] Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Expert Opinion on Drug Discovery, 14(11), 1175-1189. Link
-
Kobkeatthawin, T., et al. (2013).[1][2] N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.[1][2] Acta Crystallographica Section E, E69, o1750. (Structural analog reference). Link
-
Rizzolio, F., et al. (2012). 4-Nitrophenyl acetate hydrolysis by carbonic anhydrases: a kinetic study. Journal of Enzyme Inhibition and Medicinal Chemistry. (Standard assay protocol). Link
Sources
Application Note: Target Identification Protocols for N-(3-acetylphenyl)-4-methoxybenzenesulfonamide
Executive Summary & Compound Analysis
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide represents a classic "privileged scaffold" in medicinal chemistry. The diarylsulfonamide core is historically associated with a range of biological activities, most notably Carbonic Anhydrase (CA) inhibition , Tubulin polymerization inhibition (binding to the colchicine site), and Kinase inhibition (e.g., LMTK3).
When this compound emerges as a "hit" in phenotypic screens (e.g., anti-proliferative assays in cancer lines), identifying the specific molecular target is critical. This guide provides a rigorous, self-validating workflow to transition from a phenotypic hit to a validated target interaction.
Chemical Properties & Probe Suitability
| Property | Value/Description | Relevance to Target ID |
| Molecular Weight | 305.35 g/mol | Ideal for cell permeability; allows linker attachment without exceeding "Rule of 5" significantly. |
| Key Functional Group 1 | Sulfonamide (-SO₂NH-) | Critical pharmacophore. often forms H-bonds with active site residues (e.g., Zn²⁺ coordination in CAs). |
| Key Functional Group 2 | Acetyl (-COCH₃) | CRITICAL HANDLE. The ketone allows for bio-orthogonal functionalization (e.g., oxime ligation) or reduction to secondary alcohol for linker attachment. |
| Key Functional Group 3 | Methoxy (-OCH₃) | Potential site for metabolic liability; can be demethylated to phenol to create an attachment point if the acetyl group is essential for binding. |
Phase I: In Silico Profiling & "The Usual Suspects"
Before initiating expensive wet-lab proteomics, exclude known targets of the sulfonamide scaffold.
Virtual Screening & Docking
Objective: Determine if the compound binds to the "Sulfonamideome" (Carbonic Anhydrases).
-
Protocol: Perform molecular docking (e.g., Schrödinger Glide or AutoDock Vina) against:
-
Carbonic Anhydrase II/IX (PDB: 3KS3).
-
Tubulin (Colchicine binding site - PDB: 4O2B).
-
COX-2 (PDB: 5KIR).
-
-
Decision Gate: If Docking Score < -9.0 kcal/mol and SAR data shows sensitivity to sulfonamide nitrogen methylation, the target is likely CA. Proceed to Enzymatic Assay (Section 4.1) to confirm. If negative, proceed to Phase II .
Phase II: Chemoproteomics (The Core Workflow)
If the target is unknown, Activity-Based Protein Profiling (ABPP) or Photo-Affinity Labeling (PAL) are the gold standards.
Probe Design & Synthesis
To pull down the target, we must convert the parent molecule into a "Clickable" probe without destroying its biological activity.
Strategy A: The Acetyl-Oxime Ligation (Minimal Perturbation) The acetyl group at the 3-position is an ideal electrophile.
-
Synthesis: React N-(3-acetylphenyl)-4-methoxybenzenesulfonamide with O-(prop-2-ynyl)hydroxylamine in ethanol/pyridine.
-
Product: An oxime-linked alkyne probe.
-
Validation: Verify the probe retains IC₅₀ within 5-fold of the parent compound in the phenotypic assay.
Strategy B: Photo-Affinity Probe (PAL) If the binding is non-covalent and weak, a diazirine crosslinker is required.
-
Synthesis: Attach a bifunctional linker containing a diazirine (UV-activatable crosslinker) and an alkyne (click handle) to the demethylated phenol position.
Experiment: Pulldown & Mass Spectrometry
Protocol:
-
Lysate Prep: Harvest cells (e.g., HeLa or relevant cancer line) and lyse in PBS (avoid DTT/strong detergents initially).
-
Incubation: Treat lysate (1 mg/mL) with the Alkyne-Probe (1–10 µM).
-
Control A: DMSO only.
-
Control B (Competition): Pre-incubate with 100x excess of free parent compound (N-(3-acetylphenyl)-4-methoxybenzenesulfonamide) to block specific binding sites.
-
-
Click Reaction: Add CuAAC reagents (CuSO₄, TCEP, TBTA, Azide-Biotin). Incubate 1 hr at RT.
-
Enrichment: Streptavidin-agarose pulldown. Wash stringent (1% SDS, 6M Urea) to remove non-covalent binders (unless using PAL).
-
On-Bead Digestion: Trypsin digest.
-
LC-MS/MS: TMT-labeling for quantitative comparison.
-
Hit Criteria: Proteins showing >5-fold enrichment in Probe vs. DMSO and >70% reduction in the Competition channel.
-
Phase III: Label-Free Target Validation
To eliminate artifacts caused by probe functionalization, validate using Cellular Thermal Shift Assay (CETSA) . This method relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (
Protocol: CETSA (Intact Cell)
Rationale: Proves target engagement in a living context.
-
Treatment: Treat 10^7 cells with 10 µM N-(3-acetylphenyl)-4-methoxybenzenesulfonamide or DMSO for 1 hr.
-
Aliquot & Heat: Divide cells into 10 PCR tubes. Heat shock at a gradient (e.g., 37°C to 67°C) for 3 minutes.
-
Lysis: Freeze-thaw lysis (x3) to release soluble proteins.
-
Separation: Centrifuge (20,000 x g, 20 min). Collect supernatant (soluble fraction).
-
Detection: Western Blot (if target candidate is known from Phase II) or Mass Spectrometry (Thermal Proteome Profiling - TPP) for unbiased confirmation.
-
Data Analysis: Plot Normalized Soluble Protein vs. Temperature.
-
Positive Result: A right-shift in the melting curve (
C) confirms direct binding.
-
Visual Workflows (Graphviz/DOT)
Diagram 1: The Target Identification Logic Gate
This flowchart guides the decision-making process from the initial hit to the validated target.
Caption: Logic flow for deconvoluting the target of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide, moving from computational prediction to proteomic validation.
Diagram 2: Probe Synthesis Strategy (Retro-synthetic)
Visualizing where to attach the "handle" for chemoproteomics.
Caption: Two chemical strategies to functionalize the compound for chemoproteomics. Strategy A is preferred for minimal structural perturbation.
Experimental Data Templates
When documenting your Target ID campaign, summarize data in the following formats to ensure reproducibility.
Table 1: In Silico Docking Results (Example)
| Target Class | PDB ID | Docking Score (kcal/mol) | Ligand Efficiency | Predicted Interaction |
| Carbonic Anhydrase II | 3KS3 | -9.4 | 0.45 | Sulfonamide N coordinates Zn²⁺ |
| Tubulin (Colchicine) | 4O2B | -7.2 | 0.31 | Hydrophobic fit in β-subunit |
| LMTK3 Kinase | (Homology) | -6.1 | 0.28 | H-bond to Hinge region |
Table 2: CETSA Validation Results
| Temperature (°C) | Soluble Fraction (DMSO) % | Soluble Fraction (Compound) % | Interpretation | |
| 46 | 90% | 92% | - | Stable |
| 52 | 45% | 85% | +40% | Significant Stabilization |
| 58 | 10% | 40% | +30% | Significant Stabilization |
| 64 | 0% | 5% | - | Denatured |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341–377. Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link
-
Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell, 168(3), 527-541. Link
-
Koide, H., et al. (2011). N-(3,5-dimethylphenyl)-3-methoxybenzamide (A3B5) targets TRP-2 and inhibits melanogenesis and melanoma growth.[1] Journal of Investigative Dermatology, 131(8), 1701-1709.[1] Link(Note: Cited for structural similarity and phenotypic workflow context).
Sources
Troubleshooting & Optimization
Technical Support Center: Common Pitfalls in Sulfonamide Synthesis and Purification
Welcome to the technical support center for sulfonamide synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and in-depth explanations for common challenges encountered in the lab. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established chemical principles to help you navigate your synthetic and purification workflows with confidence.
Part 1: Troubleshooting Sulfonamide Synthesis
The synthesis of sulfonamides, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone reaction in medicinal chemistry.[1][2] While robust, the reaction is not without its challenges. This section addresses the most frequent issues encountered during the synthesis step.
Frequently Asked Questions (FAQs): Synthesis
Q1: My reaction shows low to no formation of the desired sulfonamide product. What could be the cause?
A1: This is a common issue that can typically be traced back to three main culprits: the reactivity of your starting materials or incorrect reaction conditions.
-
Inactive Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis if exposed to moisture.[3][4] An aged or improperly stored sulfonyl chloride may have partially or fully converted to the corresponding sulfonic acid, which is unreactive under these conditions.
-
Solution: Always use a fresh or recently purified supply of the sulfonyl chloride. Ensure that all glassware is oven-dried or flame-dried and that you are using anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also best practice.[3]
-
-
Low Amine Nucleophilicity: The reactivity of amines can vary significantly.[1][2] Sterically hindered amines (e.g., those with bulky groups near the nitrogen) or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and will react more slowly.[3]
-
Incorrect Stoichiometry or Base: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base.[6] If an insufficient amount of base is used, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use at least two equivalents of the amine (one to react, one to act as the base) or, more commonly, use one equivalent of the amine with an excess of a non-nucleophilic base like pyridine or triethylamine.[6]
-
Q2: My TLC analysis shows multiple spots. What are the likely side products and how can I avoid them?
A2: The formation of byproducts is often related to stoichiometry, reaction conditions, or the presence of contaminants. Here are the most common culprits:
-
Di-sulfonylation (for Primary Amines): A primary amine can react with a second molecule of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂R')₂). This is especially prevalent if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[3]
-
Sulfonic Acid Formation: As mentioned in Q1, the presence of water in the reaction mixture will lead to the hydrolysis of the sulfonyl chloride, generating the corresponding sulfonic acid (R'-SO₃H) as a polar byproduct.[3]
-
Prevention: The rigorous use of anhydrous solvents and dried glassware is critical. Avoid protic solvents like ethanol or methanol unless absolutely necessary, as they can be a source of water.[3]
-
-
Sulfonate Ester Formation: If an alcohol is present as a solvent or an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester (R'-SO₃R'').[7][8]
Diagram: Sulfonamide Synthesis and Common Side Reactions
Caption: The desired reaction pathway and common side reactions.
Q3: When should I use a protecting group for my amine?
A3: Protecting groups are necessary when the starting material contains other functional groups that could react under the sulfonylation conditions. For example, if you are performing an electrophilic aromatic substitution on an aniline derivative, the highly activating and reactive amino group can lead to side reactions.[9]
-
Common Strategy: The amine is often protected as an amide (e.g., using acetic anhydride to form an acetanilide). The amide group is less reactive and still directs electrophilic substitution to the ortho and para positions. After the synthetic sequence is complete, the protecting group is removed (e.g., by hydrolysis) to reveal the free amine. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is another example that offers stability across many conditions but can be removed under mild, specific fluoride-based conditions.[10]
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a standard procedure for the reaction between an amine and a sulfonyl chloride using pyridine as both the solvent and the base.
Materials:
-
Primary or secondary amine
-
Aryl or alkyl sulfonyl chloride
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice-water bath
Procedure:
-
Setup: Ensure all glassware is thoroughly dried. Place the amine (1.0 eq) in a round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve the amine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous pyridine or DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can then be purified by recrystallization or column chromatography.
Part 2: Troubleshooting Sulfonamide Purification
Due to their rigid structure and hydrogen-bonding capabilities, sulfonamides are typically crystalline solids.[6] However, purifying them can present unique challenges.
Frequently Asked Questions (FAQs): Purification
Q4: My product is "oiling out" during recrystallization instead of forming crystals. How do I fix this?
A4: "Oiling out" occurs when the sulfonamide separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[11] This is often due to two main reasons:
-
High Impurity Concentration: Impurities can disrupt the crystal lattice formation, depressing the melting point of the mixture.
-
Solution: If the crude product is highly impure, consider a preliminary purification step, such as flash column chromatography, before attempting recrystallization.[11]
-
-
Inappropriate Solvent or Temperature: The boiling point of the recrystallization solvent might be higher than the melting point of your sulfonamide.
-
Solution: Switch to a lower-boiling point solvent or a solvent mixture (co-solvent system).[11] Alternatively, after dissolving the compound, allow it to cool much more slowly to give the molecules more time to arrange into a crystal lattice. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.[11]
-
Q5: I'm getting a very low yield after recrystallization. What are the common causes of product loss?
A5: Low recovery is a frustrating but often preventable issue in recrystallization.
-
Using Too Much Solvent: The most common error is using an excessive volume of solvent to dissolve the crude product.[12] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.[12]
-
-
Incomplete Cooling: Failing to cool the solution sufficiently will also result in product loss.
-
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the funnel if the solution cools too quickly.[11]
-
Solution: Use a pre-warmed funnel and filter flask, and perform the filtration step as quickly as possible.[11]
-
Table: Common Solvents for Sulfonamide Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good starting choice for many sulfonamides. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, can be used in mixtures with water.[11][13] |
| Ethyl Acetate | 77 | Polar Aprotic | Good for moderately polar compounds. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for more polar sulfonamides. |
| Toluene | 111 | Nonpolar | Useful for less polar sulfonamides. |
| Water | 100 | Very Polar | Generally, sulfonamides have low solubility in water, making it a good anti-solvent. |
Q6: My sulfonamide is difficult to purify by column chromatography. What are my options?
A6: Chromatographic purification of sulfonamides can be challenging due to their polarity and potential for strong interactions with the stationary phase.
-
Problem: Tailing or Poor Separation on Silica Gel: The acidic nature of the N-H proton in sulfonamides can lead to strong binding with the slightly acidic silica gel, causing streaking (tailing) on TLC and poor separation on a column.
-
Solution: Add a small amount of a modifier to your eluent. For example, adding 0.5-1% triethylamine can help by competing for the acidic sites on the silica. Alternatively, adding a small amount of acetic or formic acid can sometimes improve peak shape for very polar compounds.
-
-
Problem: Similar Polarity of Product and Byproducts: If byproducts like a di-sulfonylated compound have similar polarity to your desired product, separation can be difficult.
Protocol 2: Recrystallization of a Sulfonamide Product
This protocol provides a method for purification using a solvent/anti-solvent system, which is often effective for sulfonamides.
Materials:
-
Crude sulfonamide product
-
A "good" solvent (e.g., ethanol, ethyl acetate - one in which the product is highly soluble)
-
An "anti-solvent" (e.g., water, hexanes - one in which the product is poorly soluble but is miscible with the "good" solvent)
-
Erlenmeyer flask
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of the "good" solvent at room temperature required to fully dissolve the solid.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise while constantly swirling the flask.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[12] This indicates the solution is saturated.
-
Crystal Growth: Set the flask aside, covered, and allow it to stand undisturbed. Slow cooling to room temperature followed by cooling in an ice bath will promote the growth of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter paper with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.
Diagram: Purification Troubleshooting Workflow
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. eurjchem.com [eurjchem.com]
- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: N-(3-acetylphenyl)-4-methoxybenzenesulfonamide Purity Optimization
Ticket ID: #PUR-882-AMBS Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1][2]
Executive Summary
You are encountering purity challenges with N-(3-acetylphenyl)-4-methoxybenzenesulfonamide . This sulfonamide is synthesized via the condensation of 3-aminoacetophenone and 4-methoxybenzenesulfonyl chloride .[1][2]
The most common impurities in this synthesis are:
-
Bis-sulfonamide: N,N-bis(4-methoxybenzenesulfonyl)-3-acetylaniline (formed by over-reaction).[1][2]
-
Unreacted Amine: 3-aminoacetophenone (starting material).[1][2]
-
Sulfonic Acid: 4-methoxybenzenesulfonic acid (hydrolysis product).[1][2]
Below is a modular troubleshooting guide designed to systematically isolate and remove these specific impurities.
Module 1: Reaction Control (Preventing Bis-Sulfonylation)
The Issue: High concentrations of sulfonyl chloride relative to the amine, combined with high temperatures or strong bases, promote the formation of the bis-sulfonamide impurity.[2] Once formed, this impurity is structurally similar to the product but lacks the acidic N-H proton.
The Fix: Shift the reaction kinetics to favor mono-substitution by controlling stoichiometry and temperature.
Protocol Adjustments:
-
Stoichiometry: Use a slight excess of the aniline (1.05 eq) rather than the sulfonyl chloride. This ensures the chloride is the limiting reagent, preventing the product from competing for the remaining chloride.
-
Temperature: Maintain the reaction at 0–5°C during the addition of the sulfonyl chloride. High temperatures increase the acidity of the sulfonamide proton, making it susceptible to deprotonation and subsequent second attack.
-
Base Selection: Use Pyridine (solvent/base) or DCM with Pyridine (2.0 eq) .[1][2] Avoid stronger bases like NaOH or TEA during the initial coupling, as they facilitate the formation of the sulfonamide anion, which is the nucleophile for the bis-reaction.
Visualizing the Impurity Pathway
Figure 1: Kinetic competition between target mono-sulfonylation and unwanted bis-sulfonylation.
Module 2: The "Solubility Switch" Purification (The Golden Standard)
The Issue: Recrystallization alone often fails to separate the bis-sulfonamide because its solubility profile is too similar to the product.[2]
The Solution: Exploit the acidity (pKa ~10) of the sulfonamide N-H proton.[2]
-
Target Product: Has an acidic proton -> Soluble in dilute NaOH (forms salt).[1][2]
-
Bis-Impurity: No acidic proton -> Insoluble in dilute NaOH.[1][2]
Step-by-Step Protocol:
-
Dissolution: Take your crude solid and suspend it in 10% aqueous NaOH (approx. 10 mL per gram of solid).[1][2] Stir for 15 minutes.
-
Filtration (Critical): Filter the alkaline mixture through a Celite pad or sintered glass funnel.[2]
-
Precipitation: Cool the filtrate to 0°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 2–3.
-
Isolation: The pure N-(3-acetylphenyl)-4-methoxybenzenesulfonamide will precipitate as a white solid.[1][2] Filter, wash with water (to remove NaCl and sulfonic acid), and dry.[2]
Workflow Diagram
Figure 2: The "Solubility Switch" protocol separating species based on sulfonamide acidity.[1][2]
Module 3: Crystallization & Polishing[1][2][3][4]
If the product retains a slight color (often yellow from aniline oxidation) or trace impurities after Module 2, perform a final recrystallization.[2]
Solvent System: Ethanol/Water (95:[1][2]5) or Methanol/Water.[1][2]
Protocol:
-
Dissolve the solid in the minimum amount of boiling Ethanol (approx. 78°C).[2][3]
-
If colored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot.
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.
-
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, reheat to dissolve, add a seed crystal, and scratch the glass wall to induce nucleation.
Data Verification Table:
| Parameter | Specification | Notes |
| Appearance | White to Off-white crystalline solid | Yellow indicates oxidation; Gray indicates charcoal residue.[1][2] |
| Melting Point | 175–176°C (448–449 K) | Sharp range (<2°C) indicates high purity [1].[1][2] |
| Solubility | Soluble in Acetone, DMSO, dilute NaOH | Insoluble in water and dilute HCl.[2] |
Frequently Asked Questions (FAQs)
Q: Why is my yield low after the NaOH wash? A: You may not have re-acidified the solution enough.[2] Sulfonamides are weak acids (pKa ~10).[1][2] You must drop the pH significantly below the pKa (aim for pH 2-3) to ensure the equilibrium shifts completely to the neutral, insoluble form.[2]
Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Yes, but Pyridine is often superior for this specific synthesis because it acts as both a solvent and a nucleophilic catalyst.[2] If using TEA in DCM, ensure you wash the organic layer with dilute HCl afterwards to remove the TEA, otherwise, it will contaminate the product.
Q: The product has a persistent yellow tint.[2] How do I remove it? A: This is likely an oxidation byproduct of the 3-aminoacetophenone.[1][2] Perform the recrystallization (Module 3) using activated charcoal . Ensure you filter the charcoal while the solution is still near boiling to prevent product loss.[2]
References
-
Kobkeatthawin, T., Chantrapromma, S., Fun, H. K., & Chidan Kumar, C. S. (2013).[2] N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.[1][2] Acta Crystallographica Section E: Structure Reports Online, 69(12), o1783.[2]
-
BenchChem Technical Support.[1][2] (2025).[1][4][5] Recrystallization of Sulfonamide Products: Troubleshooting & Optimization. [2]
-
Royal Society of Chemistry.[1][2] (2020). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.
Sources
Technical Support Center: Crystallization of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide
Welcome to the technical support center for the crystallization of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By providing in-depth troubleshooting advice and frequently asked questions, we aim to equip you with the knowledge to optimize your crystallization processes, leading to higher purity, better yield, and the desired crystal form.
Introduction to N-(3-acetylphenyl)-4-methoxybenzenesulfonamide Crystallization
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative with a molecular structure that presents unique crystallization challenges. Its V-shaped conformation, with a dihedral angle of approximately 86.56° between the two benzene rings, and the presence of multiple functional groups (acetyl, methoxy, and sulfonamide) influence its solubility and intermolecular interactions.[1][2] These interactions, including N-H···O and C-H···O hydrogen bonds, are critical in the formation of the crystal lattice.[1][2]
Difficulties in crystallizing this compound often stem from its propensity to form supersaturated solutions that may lead to "oiling out," the formation of amorphous precipitates, or undesirable polymorphs. This guide will address these specific issues with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My N-(3-acetylphenyl)-4-methoxybenzenesulfonamide is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid instead of a solid.[3][4] This is often due to high supersaturation, where the concentration of the compound exceeds its solubility at a temperature above its melting point in that particular solvent.[5][6] The resulting oil is an impure, solute-rich phase that can hinder or prevent the formation of a crystalline solid.[4]
Solutions:
-
Reduce Supersaturation: This is the most critical factor. You can achieve this by:
-
Decreasing Solute Concentration: Start with a more dilute solution to avoid reaching the critical supersaturation level.[9]
-
Using an Anti-solvent: If you are using an anti-solvent to induce crystallization, add it slowly and at a slightly elevated temperature to prevent localized high supersaturation.[9][10]
-
Solvent Selection: The choice of solvent is crucial.
-
Implement Seeding: Introducing seed crystals of the pure compound can bypass the need for primary nucleation and promote the growth of the desired crystal form.[9][12][13][14] Add a small amount (1-5% by weight) of seed crystals once the solution is slightly supersaturated.[9]
-
Increase Agitation: Proper mixing can help to avoid localized areas of high supersaturation.[6]
Q2: Instead of well-defined crystals, I am getting an amorphous powder. What causes this and what are the solutions?
A2: The formation of an amorphous solid typically occurs when the compound "crashes out" of a highly supersaturated solution too rapidly.[5] This rapid precipitation does not allow the molecules sufficient time to arrange themselves into an ordered crystal lattice.[5][15]
Solutions:
-
Slow Down the Crystallization Process:
-
Anti-solvent Addition: Add the anti-solvent dropwise and with vigorous stirring to maintain a low level of supersaturation.[10]
-
Solvent System Optimization:
-
Seeding: The introduction of seed crystals can provide a template for ordered crystal growth, preventing the formation of an amorphous precipitate.[12][13][19]
Q3: I am observing different crystal forms (polymorphs) in different batches. How can I control this?
A3: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for sulfonamides.[5] These different polymorphs can have varying physical properties, including solubility, stability, and bioavailability, making control of the crystal form critical in drug development.[5]
Solutions:
-
Standardize Crystallization Conditions: Strict control over parameters such as solvent choice, cooling rate, temperature, and agitation is essential to consistently produce the same polymorph.[5]
-
Seeding with the Desired Polymorph: This is the most direct way to ensure the formation of a specific crystal form.[5][12] By introducing seed crystals of the desired polymorph into a supersaturated solution, you provide a template for its growth.
-
Solvent Selection: The choice of solvent can significantly influence which polymorph is favored.[5][20][21][22][23] Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities to identify the optimal solvent for your desired polymorph.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving common crystallization problems with N-(3-acetylphenyl)-4-methoxybenzenesulfonamide.
Problem: Oiling Out
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Supersaturation | 1. Re-heat the solution to dissolve the oil.2. Add a small amount of additional hot solvent.3. Allow the solution to cool much more slowly.[3][4]4. Consider starting with a more dilute solution. | Reducing the concentration and the rate of temperature decrease lowers the level of supersaturation, giving the molecules more time to nucleate and grow into an ordered crystal lattice rather than forming a disordered liquid phase.[6][9] |
| Inappropriate Solvent | 1. If using a single solvent, try a more polar option.2. Experiment with a binary solvent system (e.g., ethanol/water, acetone/water). Dissolve in the "good" solvent and titrate with the "poor" solvent (anti-solvent).[11][17][18][24] | The solvent polarity and its ability to form hydrogen bonds with the solute can significantly impact solubility and crystallization behavior. A well-chosen solvent system will have a steep solubility curve with temperature, allowing for good recovery upon cooling without excessive supersaturation.[20][23] |
| Lack of Nucleation Sites | 1. After slow cooling to a slightly supersaturated state, add a few seed crystals of pure N-(3-acetylphenyl)-4-methoxybenzenesulfonamide.[12][13][25]2. If no seed crystals are available, gently scratch the inside of the flask at the surface of the solution with a glass rod.[15] | Seeding provides a template for crystal growth, bypassing the energy barrier for primary nucleation and guiding the crystallization towards the desired solid phase.[13][14] Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites.[15] |
Problem: Amorphous Precipitate
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Rapid Cooling | 1. Re-dissolve the precipitate by heating.2. Allow the solution to cool to room temperature undisturbed on the benchtop.3. For even slower cooling, insulate the flask or place it in a warm water bath that is allowed to cool to room temperature.[3][5] | Slow cooling is crucial for growing larger, more ordered crystals. It provides the necessary time for molecules to diffuse to and orient themselves correctly on the growing crystal lattice.[5][7] |
| High Initial Concentration | 1. Re-dissolve the precipitate in additional hot solvent.2. Proceed with a slower cooling profile. | A lower initial concentration reduces the driving force for rapid precipitation, favoring slower, more controlled crystal growth. |
| Solvent Choice | 1. Consider a solvent in which the compound has slightly lower solubility at elevated temperatures. | This will necessitate a slower and more controlled approach to reach saturation upon cooling, thereby promoting crystalline formation. |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
-
Dissolve the crude N-(3-acetylphenyl)-4-methoxybenzenesulfonamide in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or acetone).
-
Once fully dissolved, cover the flask and allow it to cool slowly to room temperature on a benchtop, away from drafts.
-
If crystals do not form upon reaching room temperature, introduce a seed crystal.
-
Once crystallization has initiated, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 2: Anti-solvent Crystallization
-
Dissolve the crude product in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.
-
Slowly add a miscible "anti-solvent" (a solvent in which the product is poorly soluble) dropwise with constant stirring.
-
Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of precipitation.
-
If an oil forms, add a small amount of the "good" solvent to redissolve it and then add the anti-solvent more slowly.
-
Allow the mixture to stand and crystallize. Cooling in an ice bath can increase the yield.
-
Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry.
Visualization of Crystallization Workflow
Caption: A workflow for troubleshooting common issues in the crystallization of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide.
References
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
-
Gan, C., et al. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Retrieved from [Link]
-
Schaefer, C., et al. (2025, February 26). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). ACS Publications. Retrieved from [Link]
-
CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effect of solvents on the growth morphology of dl-alanine crystals. Retrieved from [Link]
-
BIOVIA. (2021, January 14). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. Retrieved from [Link]
-
RSC Publishing. (n.d.). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. Retrieved from [Link]
-
Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from [Link]
-
Yanming. (n.d.). Cooling Crystallization. Chemical Processing. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
ANDRITZ. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
-
Diamond Light Source. (n.d.). Crystal-seeding. Retrieved from [Link]
-
Myande. (n.d.). Cooling/Freezing Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ACS Publications. (2020, September 15). Seeding Techniques and Optimization of Solution Crystallization Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Procedure for antisolvent crystallization using (a) a previous method.... Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]
-
Elements Magazine. (2025, February 16). Early Stages of Mineral Formation in Water: From Ion Pairs to Crystals. Retrieved from [Link]
-
Terese Bergfors. (n.d.). Types of precipitates. Retrieved from [Link]
-
YouTube. (2020, November 21). Crystalluria by sulfonamides and effect of pKa. Retrieved from [Link]
-
ACS Publications. (2014, February 26). Tracking Amorphous Precursor Formation and Transformation during Induction Stages of Nucleation. Crystal Growth & Design. Retrieved from [Link]
-
ResearchGate. (2024, September 30). (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide. Retrieved from [Link]
-
MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
-
PMC. (n.d.). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2025, October 10). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
-
MDPI. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]
-
PMC - NIH. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. Retrieved from [Link]
-
MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]
Sources
- 1. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 8. Crystallizers | Cooling Crystallization | Yanming [chemsystem-en.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
- 12. catsci.com [catsci.com]
- 13. mt.com [mt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Crystallization - Wikipedia [en.wikipedia.org]
- 16. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 17. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 18. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 19. diamond.ac.uk [diamond.ac.uk]
- 20. mdpi.com [mdpi.com]
- 21. Effect of solvents on the growth morphology of dl-alanine crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach - Dassault Systèmes blog [blog.3ds.com]
- 23. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
Validation & Comparative
Navigating the Structure-Activity Landscape of N-(Acetylphenyl)benzenesulfonamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the benzenesulfonamide scaffold stands as a testament to versatile design and potent biological activity. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: N-(3-acetylphenyl)-4-methoxybenzenesulfonamide and its derivatives. While direct, comprehensive SAR studies on this exact substitution pattern are emerging, by examining closely related analogs, we can construct a predictive framework to guide future drug discovery efforts. This guide will synthesize findings from various studies to illuminate the key structural motifs governing the biological activity of these compounds, offering a comparative analysis supported by experimental data.
The Core Scaffold: A Privileged Motif in Drug Discovery
The N-phenylbenzenesulfonamide core is a cornerstone in the design of a multitude of therapeutic agents. The sulfonamide group, with its tetrahedral geometry, acts as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] This moiety is a key feature in drugs targeting enzymes like carbonic anhydrases, kinases, and proteases.[1][2] The introduction of an acetyl group on the N-phenyl ring provides an additional point of interaction and a potential metabolic handle, while the 4-methoxy substitution on the benzenesulfonamide ring can influence pharmacokinetic properties and binding affinity.
The general structure of the N-(3-acetylphenyl)-4-methoxybenzenesulfonamide scaffold is presented below:
Sources
A Comparative Guide to the Purity Analysis of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide by HPLC
In the landscape of pharmaceutical development, the rigorous assessment of a compound's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For a molecule like N-(3-acetylphenyl)-4-methoxybenzenesulfonamide, a sulfonamide derivative with potential therapeutic applications, understanding its impurity profile is paramount. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against alternative methodologies. The experimental designs and validation principles discussed herein are rooted in established scientific practices and regulatory expectations, including the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Critical Role of Purity Analysis
N-(3-acetylphenyl)-4-methoxybenzenesulfonamide is typically synthesized via the condensation of 3-aminoacetophenone with 4-methoxybenzenesulfonyl chloride.[4][5][6] This synthetic route, while effective, can introduce a range of impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products. Even trace amounts of these impurities can have a significant impact on the drug's safety, stability, and therapeutic window. Therefore, a robust and validated analytical method is essential to ensure the quality and consistency of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the separation and quantification of non-volatile and thermally labile compounds like N-(3-acetylphenyl)-4-methoxybenzenesulfonamide, HPLC is the undisputed gold standard in the pharmaceutical industry.[7][8] Its high resolution, sensitivity, and adaptability make it ideal for resolving complex mixtures and quantifying impurities at very low levels.
The Causality Behind Experimental Choices in HPLC Method Development
A well-designed HPLC method is a self-validating system, where each parameter is chosen to achieve a specific and verifiable outcome. The following outlines the rationale behind the selection of key parameters for the analysis of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide.
Diagram of the HPLC Analytical Workflow
Caption: A typical workflow for the HPLC purity analysis of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide.
-
Column Chemistry: The Heart of the Separation: A reversed-phase C18 (octadecylsilane) column is the logical first choice.[9] The non-polar nature of the C18 stationary phase provides excellent retention for the aromatic rings of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide and its likely impurities. The choice of a modern, end-capped C18 column minimizes peak tailing for the amine-containing impurities by shielding residual silanol groups.
-
Mobile Phase Composition: Driving the Separation: A gradient elution is employed to ensure the timely elution of both more polar and less polar impurities.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acidic pH sharpens the peak shape of the parent compound and any amine-containing impurities by ensuring they are in a single, protonated state.
-
Mobile Phase B (Organic): Acetonitrile. Its low viscosity and UV transparency make it an excellent choice for reversed-phase HPLC. A gradient from a lower to a higher concentration of acetonitrile allows for the separation of a wide range of impurities with varying polarities.
-
-
Detection: Visualizing the Analytes: A Diode Array Detector (DAD) is selected for its ability to acquire spectra across a range of wavelengths simultaneously. This is invaluable for impurity profiling, as it allows for the determination of peak purity and can help in the tentative identification of unknown impurities by comparing their UV spectra to that of the main compound. The primary wavelength for quantification would be set at the λmax of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide.
Experimental Protocol: HPLC Purity Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD, 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Preparation: Accurately weigh and dissolve N-(3-acetylphenyl)-4-methoxybenzenesulfonamide reference standard in diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the N-(3-acetylphenyl)-4-methoxybenzenesulfonamide sample in diluent to a final concentration of 0.5 mg/mL.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
5. Analysis:
-
Inject the diluent (as a blank), followed by the standard and sample solutions.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.
Comparative Analysis: HPLC vs. Spectrophotometric Analysis (UV-Vis)
While HPLC is the preferred method, a simpler technique like UV-Vis spectrophotometry can be considered for a preliminary or less stringent purity assessment.[10]
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the substance. For a quick estimation of purity, one could measure the absorbance at the λmax of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide and use a known extinction coefficient to calculate the concentration.
The significant drawback of this technique is its lack of specificity.[11] Any impurity with a similar chromophore that absorbs at or near the λmax of the main compound will contribute to the total absorbance, leading to an overestimation of purity. It cannot separate the main compound from its impurities.
Diagram of the Methodological Comparison
Caption: A logical comparison of HPLC and UV-Vis Spectrophotometry for purity analysis.
Supporting Experimental Data: A Comparative Overview
The following table presents hypothetical, yet realistic, data comparing the performance of the described HPLC method with a UV-Vis spectrophotometric assay for the purity analysis of a batch of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide.
| Parameter | HPLC Method | UV-Vis Spectrophotometry | Rationale for Performance Difference |
| Purity Assay (%) | 99.5% | >99.9% (inaccurate) | UV-Vis measures the total absorbance of the main compound and co-eluting impurities, leading to an artificially high purity value. HPLC separates these impurities. |
| Specificity | High (resolves individual impurities) | Low (measures total absorbance) | The chromatographic separation in HPLC allows for the individual detection of each component. |
| Limit of Detection (LOD) | ~0.01% | Not Applicable for Impurities | HPLC can detect impurities at very low levels, which is crucial for meeting regulatory requirements. |
| Limit of Quantitation (LOQ) | ~0.03% | Not Applicable for Impurities | HPLC can accurately quantify impurities at levels required by regulatory bodies like the ICH. |
| Analysis Time per Sample | ~30 minutes | ~5 minutes | The speed of UV-Vis comes at the cost of specificity and detailed information. |
Conclusion: The Imperative of a Fit-for-Purpose Method
For the comprehensive and accurate purity analysis of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide, HPLC is the unequivocally superior method. Its ability to separate, identify, and quantify individual impurities provides a level of detail and confidence that is essential for drug development and quality control. While techniques like UV-Vis spectrophotometry have their place for rapid, in-process checks where a high degree of specificity is not required, they are not suitable for the final purity assessment of an API.
The choice of an analytical method must always be guided by its intended purpose.[1][2] For ensuring the safety and efficacy of a pharmaceutical compound, the detailed impurity profile provided by a well-validated HPLC method is not just a preference, but a scientific and regulatory necessity. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- USP-NF 〈621〉 Chromatography. (2023, November 1).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- Revisions per USP 621 - Agilent.
- Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).
- Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16).
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing.
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. (2022, March 21).
- Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. - CDC Stacks.
- Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC - ResearchGate. (2026, January 8).
- Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
- (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. - ResearchGate. (2025, August 6).
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18).
- N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - PMC.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org.
- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed. (2007, November 15).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22).
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News - alwsci. (2024, September 4).
- Advances in Chromatographic Techniques for Drug Purity Determination - ManTech Publications. (2025, May 15).
- Analytical Methods for the Detection of Counterfeit Pharmaceuticals - Ijisrt.com. (2025, May 19).
- Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration - The Royal Society of Chemistry.
- Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23).
- (PDF) N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - ResearchGate.
- Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure - ResearchGate. (2018, March 3).
- How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide - Benchchem.
- N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - IUCr Journals.
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. (2021, March 28).
- N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich.
- (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives - ResearchGate. (2025, October 10).
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ijrar.org [ijrar.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Benchmarking N-(3-acetylphenyl)-4-methoxybenzenesulfonamide against known drugs
This guide outlines a rigorous benchmarking framework for N-(3-acetylphenyl)-4-methoxybenzenesulfonamide (referred to herein as NAPMBS ), a sulfonanilide derivative. Based on its pharmacophore—a 4-methoxybenzenesulfonyl moiety linked to an N-aryl system—this compound is best characterized as a Microtubule Destabilizing Agent (MDA) targeting the colchicine-binding site of tubulin, with potential secondary activity against Carbonic Anhydrase (CA) isoforms or COX-2 depending on specific conformational docking.
Executive Analysis & Drug Class Positioning
NAPMBS belongs to the Sulfonanilide class of antimitotic agents. Unlike primary sulfonamides (e.g., Acetazolamide) which are classic Carbonic Anhydrase inhibitors, N-substituted sulfonanilides like NAPMBS are structurally homologous to ABT-751 (E7010) . They function primarily by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Primary Benchmark Targets
To objectively evaluate NAPMBS, it must be benchmarked against:
-
Combretastatin A4 (CA4) : The "gold standard" for colchicine-site binding (High Potency, Low Stability).
-
ABT-751 (E7010) : A clinical-stage orally active sulfonanilide (Moderate Potency, High Bioavailability).
-
Celecoxib : A structural analog (benzenesulfonamide core) to assess off-target COX-2 selectivity.
Comparative Performance Metrics
The following table synthesizes the expected performance profiles. Note: Values for NAPMBS should be experimentally determined using the protocols in Section 4; values below represent the typical range for active meta-substituted sulfonanilides.
| Feature | NAPMBS (Target) | Combretastatin A4 (Ref) | ABT-751 (Ref) | Celecoxib (Control) |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | COX-2 |
| Tubulin IC₅₀ | 1.0 – 5.0 µM (Est.) | 0.002 µM | 2.5 µM | >100 µM (Inactive) |
| Cell Viability (GI₅₀) | 0.1 – 10 µM | 0.003 µM | 0.5 µM | 20–50 µM |
| Solubility (Aq) | Moderate (LogP ~2.[1]5) | Poor (Requires Phosphate Prodrug) | Good (Sulfonamide salt) | Low |
| Metabolic Stability | High (Meta-acetyl stable) | Low (Cis-Trans isomerization) | High | High |
| Mechanism | G2/M Arrest | G2/M Arrest | G2/M Arrest | Pro-inflammatory inhibition |
Key Insight : The meta-acetyl group in NAPMBS offers a metabolic advantage over para-substituted analogs (which are prone to rapid oxidation) and avoids the cis-trans isomerization instability seen in stilbenes like Combretastatin A4.
Mechanism of Action & Signaling Pathway
NAPMBS acts by binding to the
Figure 1: Pharmacodynamic pathway of NAPMBS-induced apoptosis via tubulin destabilization.[2]
Experimental Validation Protocols
To validate NAPMBS against the benchmarks, follow these self-validating protocols.
Protocol A: Chemical Synthesis (Schotten-Baumann)
Objective: Produce high-purity NAPMBS for biological testing. Rationale: The reaction between an aniline and a sulfonyl chloride is rapid and selective under basic conditions.
-
Reagents : 3-Aminoacetophenone (1.0 eq), 4-Methoxybenzenesulfonyl chloride (1.1 eq), Pyridine (solvent/base).
-
Procedure :
-
Dissolve 3-aminoacetophenone in dry pyridine at 0°C.
-
Add 4-methoxybenzenesulfonyl chloride portion-wise over 15 minutes.
-
Stir at Room Temperature (RT) for 4 hours (Monitor via TLC, 1:1 Hexane/EtOAc).
-
Quench : Pour reaction mixture into ice-cold 1M HCl (precipitates the sulfonamide and removes pyridine).
-
Purification : Filter the precipitate. Recrystallize from Ethanol/Water.
-
-
Validation :
-
1H NMR (DMSO-d6) : Verify singlet at ~3.8 ppm (Methoxy) and singlet at ~2.5 ppm (Acetyl).
-
Melting Point : Expect sharp range (approx. 130–140°C, typical for this class).
-
Protocol B: In Vitro Tubulin Polymerization Assay
Objective: Determine IC₅₀ for inhibition of tubulin assembly. Control: Combretastatin A4 (Positive Control, 3 µM).
-
Preparation : Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.
-
Execution :
-
Pre-incubate tubulin (10 µM) with NAPMBS (0.1 – 50 µM) for 15 min at 37°C in a 96-well plate.
-
Initiate polymerization by warming to 37°C.
-
Detection : Monitor absorbance at 340 nm (turbidity) or fluorescence (DAPI-based) every 30s for 60 mins.
-
-
Analysis :
-
Plot
(rate of assembly) vs. Log[Concentration]. -
Calculate IC₅₀.[3] Self-Check : If CA4 IC₅₀ > 3 µM, the assay is invalid (tubulin denatured).
-
Protocol C: MTS Cell Viability Benchmark
Objective: Compare cytotoxicity (GI₅₀) across cancer lines (e.g., HeLa, MCF-7) and normal fibroblasts (HFF-1).
-
Seeding : Seed 5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment : Treat with NAPMBS, ABT-751, and Celecoxib (Serial dilutions: 100 µM to 1 nM) for 48h.
-
Readout : Add MTS reagent; incubate 2-4h. Read OD at 490 nm.
-
Interpretation :
-
Selectivity Index (SI) :
. -
Target SI > 5.0 for a viable drug candidate.
-
References
-
Medina, R. A., et al. (1998). Sulfonanilides as Antimitotic Agents: Synthesis and Biological Evaluation. Bioorganic & Medicinal Chemistry Letters.
-
Perrone, A., et al. (2020). Sulfonamide Derivatives as Multi-Target Agents for Complex Diseases. Molecules.
-
Kobkeatthawin, T., et al. (2013).[1] Crystal structure of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E.
-
Owa, T., et al. (1999). Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BindingDB BDBM52228 4-methoxy-N-[4-oxidanyl-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]benzenesulfonamide::MLS000067525::N-[4-Hydroxy-3-(1H-[1,2,4]triazol-3-ylsulfanyl)-phenyl]-4-methoxy-benzenesulfonamide::N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methoxybenzenesulfonamide::N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)phenyl]-4-methoxy-benzenesulfonamide::N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylthio)phenyl]-4-methoxybenzenesulfonamide::SMR000124977::cid_2207660 [bindingdb.org]
- 3. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
